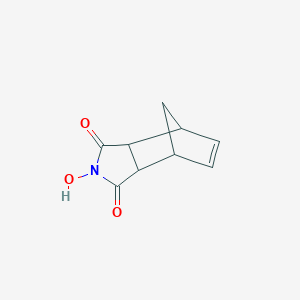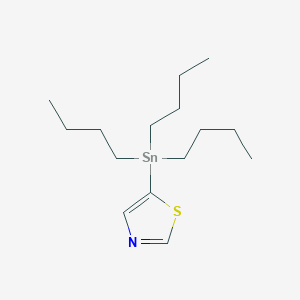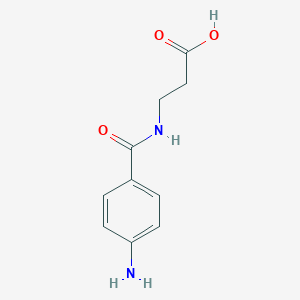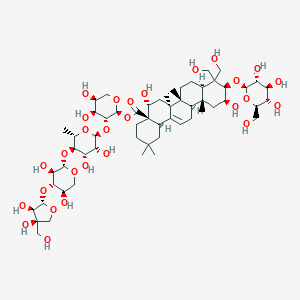
2,5-Bis(chloromethyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,5-Bis(chloromethyl)pyridine and related compounds involves multiple strategies, including reactions with phosphinoyl Grignard reagents and N-oxidation processes. These methods yield various pyridine-based ligands and complexes, showcasing the compound's adaptability in forming diverse structures with significant yields (Pailloux et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,5-Bis(chloromethyl)pyridine derivatives has been elucidated using X-ray crystallography, revealing insights into their geometrical configurations and bonding interactions. Studies have shown various structural forms, including binuclear complexes with bridging atoms and tridentate ligand modes, demonstrating the compound's flexibility in forming complex structures (Teixidor et al., 1989).
Chemical Reactions and Properties
2,5-Bis(chloromethyl)pyridine undergoes a range of chemical reactions, forming complexes with metals such as palladium and cadmium. These reactions are facilitated by the compound's ability to act as a ligand, forming stable and catalytically active complexes. The reaction mechanisms and the resulting complexes' catalytic activities, particularly in coupling reactions, highlight the compound's utility in synthetic chemistry (Das et al., 2009).
Physical Properties Analysis
The study of 2,5-Bis(chloromethyl)pyridine's physical properties, including its vibrational spectra and thermodynamic functions, provides detailed information about its stability and behavior under various conditions. These analyses help in understanding the compound's reactivity and potential applications in different chemical contexts (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,5-Bis(chloromethyl)pyridine, including its reactivity with different ligands and its role in catalysis, have been extensively studied. Its ability to participate in hydroboration reactions and its efficiency in catalyzing such processes underscore its importance in synthetic organic chemistry (Obligacion & Chirik, 2013).
Wissenschaftliche Forschungsanwendungen
A study by Melaimi et al. (2004) reported that the 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes can efficiently catalyze the synthesis of arylboronic esters with good tonality (Melaimi et al., 2004).
Carly et al. (1996) demonstrated the potential of o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues. They observed regiospecific cycloaddition for 3,4-dimethylenepyridine systems with electron-rich dienophiles (Carly et al., 1996).
Chetia and Iyer (2008) found that 2,6-bis(2-benzimidazolyl)pyridine can effectively serve as a sensor for fluoride ion detection, utilizing chemical shift and optical modification-based sensing (Chetia & Iyer, 2008).
Das et al. (2009) discovered that the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine (L), forms complexes with high catalytic activity for the Heck Reaction. The formation of these complexes is dependent on the solvent used (Das et al., 2009).
Faghihi and Mozaffari (2008) synthesized new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides, with pyridyl moiety in the main chain, offer potential applications in various industries (Faghihi & Mozaffari, 2008).
Almassio et al. (2005) identified conditions for improved yields of bis(chloromethyl) pyridine and pyrazine by adjusting the reaction conditions and post-halogenation reactions (Almassio et al., 2005).
Safety And Hazards
2,5-Bis(chloromethyl)pyridine may be harmful if swallowed, cause skin irritation, serious eye damage, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of 2,5-Bis(chloromethyl)pyridine research could involve the development of novel one-pot biocatalytic processes for the preparation of versatile chemical intermediates . Additionally, the interplay between activating and deactivating substituents as well as the competition and synergism between inductive and mesomeric effects could allow for seemingly endless functionalization .
Eigenschaften
IUPAC Name |
2,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOWJNFBJPIHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529402 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(chloromethyl)pyridine | |
CAS RN |
94126-97-3 | |
| Record name | 2,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



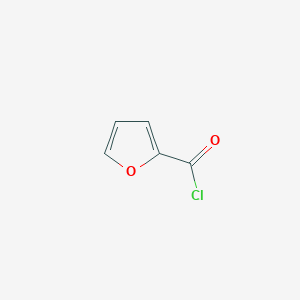
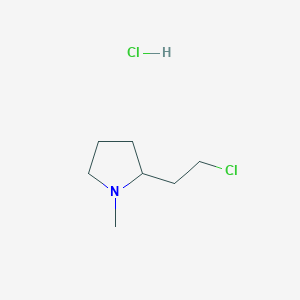


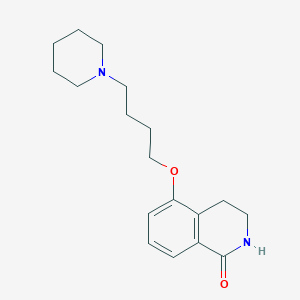
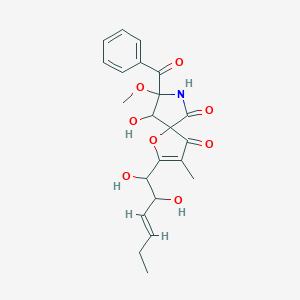
![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)
